Difluoroagomelatine is a novel compound derived from agomelatine, which is primarily recognized for its antidepressant properties and its role as a melatonin receptor agonist. The introduction of two fluorine atoms into the N-acetyl group of agomelatine enhances its binding affinity to the melatonin receptor subtype 1 (MT1), making difluoroagomelatine a significant subject of study in pharmacology. It exhibits high affinity for the human MT1 receptor, with a binding constant () of 0.03 nM, and acts as a non-selective full agonist for both MT1 and MT2 receptors .
Difluoroagomelatine is classified as a synthetic compound that belongs to the family of melatonergic agents. It is synthesized through modifications of the agomelatine structure, which itself is an analog of melatonin. The compound's synthesis and pharmacological profile make it relevant in studies aimed at understanding depression and circadian rhythm disorders .
The synthesis of difluoroagomelatine typically involves several key steps, including:
Difluoroagomelatine retains the core structure of agomelatine but features two fluorine atoms at the N-acetyl position. This modification is crucial for its enhanced receptor binding properties. The molecular formula can be represented as C_15H_14F_2N_2O_2, and its structural characteristics include:
Difluoroagomelatine undergoes several chemical reactions that are essential for its synthesis and potential modifications:
Difluoroagomelatine functions primarily through its action on melatonin receptors. It acts as an agonist at both MT1 and MT2 receptors, leading to:
Difluoroagomelatine exhibits several notable physical and chemical properties:
Quantitative analyses using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry confirm these properties and assist in characterizing the compound further .
Difluoroagomelatine holds promise in various scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7